An In-depth Technical Guide to Allyl 4-aminobenzoate: Structure, Properties, and Applications
An In-depth Technical Guide to Allyl 4-aminobenzoate: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of Allyl 4-aminobenzoate, a molecule with significant potential in polymer chemistry, materials science, and as a versatile intermediate in the synthesis of novel pharmaceutical and agrochemical compounds. While specific experimental data for this compound is not extensively documented in publicly available literature, this document leverages established chemical principles and data from closely related analogs, such as methyl and ethyl 4-aminobenzoate, to provide a robust profile.
Molecular Structure and Chemical Identity
Allyl 4-aminobenzoate is an organic molecule that incorporates three key functional groups: a primary aromatic amine, an ester, and a terminal alkene (allyl group). This unique combination of functionalities dictates its chemical behavior and opens avenues for a wide range of chemical modifications and applications.
The core structure consists of a benzene ring substituted with an amino group (-NH₂) and an allyl ester group (-COOCH₂CH=CH₂) at positions 1 and 4, respectively.
Systematic (IUPAC) Name: prop-2-en-1-yl 4-aminobenzoate
Chemical Formula: C₁₀H₁₁NO₂
Molecular Weight: 177.20 g/mol
Below is a 2D representation of the chemical structure of Allyl 4-aminobenzoate.
Caption: 2D Chemical Structure of Allyl 4-aminobenzoate.
Physicochemical Properties
Detailed experimental data for the physical properties of Allyl 4-aminobenzoate are scarce. However, we can predict its properties based on its structure and by analogy to similar compounds like ethyl 4-aminobenzoate (Benzocaine)[1][2][3].
| Property | Predicted/Estimated Value | Rationale/Comparison |
| Appearance | White to off-white crystalline solid | Similar to other solid 4-aminobenzoate esters. |
| Melting Point | Expected to be in a similar range to ethyl 4-aminobenzoate (89-92 °C)[2][3] | The slightly larger allyl group may have a minor effect on the crystal lattice energy. |
| Boiling Point | Higher than ethyl 4-aminobenzoate (310 °C)[2] | The increased molecular weight would lead to a higher boiling point. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform | The polar amine and ester groups allow for some water solubility, while the aromatic ring and allyl group confer solubility in organic solvents. This is consistent with the solubility profile of ethyl 4-aminobenzoate[1][3]. |
Synthesis of Allyl 4-aminobenzoate
The most direct and industrially scalable method for the synthesis of Allyl 4-aminobenzoate is the Fischer esterification of 4-aminobenzoic acid with allyl alcohol in the presence of an acid catalyst.
Caption: Proposed Synthesis Workflow for Allyl 4-aminobenzoate.
Detailed Experimental Protocol
Materials:
-
4-Aminobenzoic acid
-
Allyl alcohol (in excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)[4]
-
Hexane (for crystallization)[4]
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-aminobenzoic acid and an excess of allyl alcohol. The excess allyl alcohol serves as both a reactant and a solvent.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the product into an organic solvent like dichloromethane[4].
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate[4].
-
-
Purification:
Causality in Experimental Choices:
-
Excess Allyl Alcohol: Using an excess of the alcohol shifts the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield.
-
Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the allyl alcohol.
-
Neutralization and Extraction: The neutralization step removes the acid catalyst, and the subsequent extraction isolates the ester from the aqueous layer containing salts and unreacted starting materials.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
-
Aromatic Protons: Two doublets in the aromatic region (approx. 6.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the amino group will be more upfield (shielded) than those ortho to the ester group.
-
Amine Protons: A broad singlet (approx. 4.0 ppm), the chemical shift of which can vary with solvent and concentration.
-
Allyl Protons:
-
A doublet for the -OCH₂- group (approx. 4.7 ppm).
-
A multiplet for the -CH= group (approx. 5.9-6.1 ppm).
-
Two multiplets for the terminal =CH₂ protons (approx. 5.2-5.4 ppm).
-
¹³C NMR Spectroscopy
-
Aromatic Carbons: Signals in the range of 113-152 ppm. The carbon attached to the nitrogen will be significantly upfield compared to the carbon attached to the ester group.
-
Ester Carbonyl Carbon: A signal around 166 ppm.
-
Allyl Carbons:
-
-OCH₂- carbon at approximately 65 ppm.
-
-CH= carbon around 132 ppm.
-
=CH₂ carbon around 118 ppm.
-
Infrared (IR) Spectroscopy
-
N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.
-
C=O Stretching: A strong absorption band around 1700-1720 cm⁻¹ for the ester carbonyl group.
-
C=C Stretching: A band around 1600-1650 cm⁻¹ for the alkene C=C bond.
-
C-O Stretching: Bands in the region of 1100-1300 cm⁻¹ for the ester C-O bonds.
Mass Spectrometry
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 177. Key fragmentation patterns would likely involve the loss of the allyl group and cleavage of the ester linkage.
Chemical Reactivity and Applications
The trifunctional nature of Allyl 4-aminobenzoate makes it a valuable building block in organic synthesis and polymer science.
Reactions of the Aromatic Amine
The primary aromatic amine can undergo various reactions, including diazotization, acylation, and alkylation. These reactions allow for the introduction of other functional groups, making it a useful intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Derivatives of 4-aminobenzoic acid have shown potential as antimicrobial and cytotoxic agents[7].
Reactions of the Allyl Group
The terminal double bond of the allyl group is susceptible to a variety of reactions:
-
Polymerization: Allyl monomers can undergo free-radical polymerization to form polymers with pendant aminobenzoate groups[8]. These polymers have potential applications in coatings, adhesives, and biomaterials.
-
Thiol-ene "Click" Chemistry: The allyl group can readily react with thiols in the presence of a radical initiator or UV light. This is a highly efficient and versatile reaction for surface modification and the synthesis of complex macromolecules.
-
Hydrosilylation, Hydroboration, and Epoxidation: These reactions allow for further functionalization of the allyl group to introduce a range of different chemical moieties.
Potential Applications
-
Polymer Synthesis: As a functional monomer, Allyl 4-aminobenzoate can be used to synthesize polymers with UV-absorbing properties (due to the aminobenzoate chromophore) and cross-linkable sites (from the pendant allyl groups). Such polymers could be used in UV-curable coatings and photoresists.
-
Drug Delivery: The allyl group provides a handle for conjugating the molecule to drug delivery systems, such as nanoparticles or larger polymer backbones[9][10][11]. The aminobenzoate portion has structural similarities to local anesthetics like benzocaine[1][2].
-
Materials Science: The ability of the allyl group to participate in surface modification reactions makes this molecule a candidate for functionalizing surfaces to alter their properties, such as hydrophobicity, biocompatibility, or reactivity.
Safety and Handling
While a specific safety data sheet for Allyl 4-aminobenzoate is not widely available, the safety precautions should be based on those for similar aromatic amines and esters.
-
Hazards: Likely to be an irritant to the skin, eyes, and respiratory system. May cause skin sensitization[12][13].
-
Handling: Should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry place away from oxidizing agents.
Conclusion
Allyl 4-aminobenzoate is a versatile molecule with significant potential stemming from its unique combination of an aromatic amine, an ester, and a reactive allyl group. While detailed experimental characterization is limited in the current literature, its properties and reactivity can be reliably predicted. Its utility as a monomer for functional polymers, a building block for complex organic synthesis, and a component in drug delivery systems makes it a compound of considerable interest for researchers in both academia and industry. Further investigation into its specific properties and applications is warranted to fully unlock its potential.
References
- SAFETY DATA SHEET: Ethyl 4-aminobenzo
- Organic Syntheses Procedure: ethyl 4-aminobenzo
- Green Chemistry - ResearchGate. (n.d.).
- Ethyl 4-aminobenzo
- Ethyl 4-aminobenzo
- Methyl 4-aminobenzoate | C8H9NO2 | CID 12082 - PubChem. (n.d.). PubChem.
- Ethyl 4-(allylamino)-3-aminobenzoate | C12H16N2O2 | CID 56832025 - PubChem. (n.d.). PubChem.
- Ethyl 4-aminobenzoate, 98% 100 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Thermo Fisher Scientific.
- 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed. (2019). PubMed.
- Process for preparing aminobenzoate esters - Google Patents. (n.d.).
- Ethyl 4 Aminobenzoate Ir Spectrum Analysis. (n.d.). Echemi.
- 4-Allyl-2-methoxyphenyl 2-aminobenzoate | C17H17NO3 | CID 91710876 - PubChem. (n.d.). PubChem.
- Chemical shifts in 1 H and 13 C NMR spectra of alkali metal... - ResearchGate. (n.d.).
- Polymerisation of Allyl Compounds - ResearchGate. (2025).
- Safety Data Sheet: 4-Aminobenzoic acid - Carl ROTH. (n.d.). Carl ROTH.
- 4-Aminobenzoic acid - the NIST WebBook - National Institute of Standards and Technology. (n.d.). NIST.
- Selected nanobiotechnology companies developing drug delivery and therapeutic applications - ResearchGate. (n.d.).
- Significance of Polymers with “Allyl” Functionality in Biomedicine - PubMed Central - NIH. (n.d.). NIH.
- 4-Aminobenzoic acid(150-13-0) 1H NMR spectrum - ChemicalBook. (n.d.). ChemicalBook.
- CID 66959636 | C18H22N2O4 - PubChem. (n.d.). PubChem.
- 4-Aminobenzoic acid - the NIST WebBook. (n.d.). NIST.
- Synthesis of allylic amines - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Advanced drug delivery via self-assembled monolayer-coated nanoparticles - AIMS Press. (2017). AIMS Press.
- Process for making allyl polymers and copolymers - Google Patents. (n.d.).
- Why is 4-ethyl aminobenzoate considered nonpolar? : r/chemistry - Reddit. (2018). Reddit.
- Fig. S2. (a)UV-vis absorption spectra of ethyl 4-aminobenzoate 12 M... - ResearchGate. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
- Recent advances in nanogels for drug delivery and biomedical applications - Biomaterials Science (RSC Publishing). (2024). Royal Society of Chemistry.
- 4 - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry.
- Allyl group-containing polyvinylphosphonates as a flexible platform for the selective introduction of functional groups via polymer-analogous transformations - RSC Publishing. (n.d.). Royal Society of Chemistry.
- Innovative nanocarriers: Synthetic and biomimetic strategies for enhanced drug delivery. (n.d.). ScienceDirect.
- Safety Data Sheet - Cayman Chemical. (2025). Cayman Chemical.
- Allyl Monomers - Polymer / BOC Sciences. (n.d.). BOC Sciences.
- Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Inform
- 4-Aminobenzoic acid. (2018).
- 4-AMINOBENZOIC ACID ISOBUTYL ESTER(94-14-4) 13C NMR spectrum - ChemicalBook. (n.d.). ChemicalBook.
- Ethyl 4-aminobenzoate 0.98 Et-PABA - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calcul
- Benzocaine | C9H11NO2 | CID 2337 - PubChem - NIH. (n.d.). NIH.
- Experiments to Verify the Reaction Between Ethyl 4 Aminobenzoate and HCl | Detailed Guide - Echemi. (2025). Echemi.
Sources
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Ethyl 4-aminobenzoate, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Methyl 4-aminobenzoate | C8H9NO2 | CID 12082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. www.welcomehomevetsofnj.org - Ethyl 4 Aminobenzoate Ir Spectrum Analysis [welcomehomevetsofnj.org]
- 7. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advanced drug delivery via self-assembled monolayer-coated nanoparticles [aimspress.com]
- 11. Innovative nanocarriers: Synthetic and biomimetic strategies for enhanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. geneseo.edu [geneseo.edu]

